molecular formula C8H14ClNO3 B054793 t-Butyl beta-chloropropionylcarbamate CAS No. 120158-04-5

t-Butyl beta-chloropropionylcarbamate

Cat. No. B054793
M. Wt: 207.65 g/mol
InChI Key: QGCMSTMUCHUCCM-UHFFFAOYSA-N
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Description

T-Butyl beta-chloropropionylcarbamate, also known as BOC-Cl-PCA, is a chemical compound that is widely used in scientific research applications. It is a carbamate derivative that has a chloro group and a t-butyl group attached to the carbonyl carbon. BOC-Cl-PCA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Mechanism Of Action

T-Butyl beta-chloropropionylcarbamate acts as a carbamate protecting group for amino groups in peptide synthesis. It reacts with the amino group to form a stable carbamate linkage, which protects the amino group from further reactions. The carbamate group can be removed by treatment with acid, which regenerates the free amino group.

Biochemical And Physiological Effects

T-Butyl beta-chloropropionylcarbamate does not have any biochemical or physiological effects on its own. It is used as a reagent in synthetic reactions and does not interact with biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using t-Butyl beta-chloropropionylcarbamate in lab experiments are its high yield of synthesis, ease of purification, and versatility in synthetic reactions. The limitations of using t-Butyl beta-chloropropionylcarbamate are its toxicity and the need for careful handling and disposal.

Future Directions

For the use of t-Butyl beta-chloropropionylcarbamate include its application in the synthesis of new carbamate derivatives of amino acids and peptides. It can also be used in the synthesis of new drugs and pharmaceuticals. The development of new methods for the removal of the carbamate protecting group is also an area of future research.

Scientific Research Applications

T-Butyl beta-chloropropionylcarbamate is widely used in scientific research as a reagent for the protection of amino groups in peptide synthesis. It is also used as a reagent for the synthesis of carbamate derivatives of amino acids and peptides. t-Butyl beta-chloropropionylcarbamate is a versatile reagent that can be used in a variety of synthetic reactions.

properties

CAS RN

120158-04-5

Product Name

t-Butyl beta-chloropropionylcarbamate

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

tert-butyl N-(3-chloropropanoyl)carbamate

InChI

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

QGCMSTMUCHUCCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)CCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CCCl

synonyms

Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To beta-chloropropionyl isocyanate (13.3 g; 100 mmol) in dichloroethane (20 g), a solution of t-butanol (7.4 g; 100 mmol) in dichloroethane (20 g) was dropwise added under ice-cooling in 5 minutes, whereby t-butyl beta-chloropropionylcarbamate was produced. Triethylamine (9.8 g; 100 mmol) was added to the reaction mixture, and the resultant mixture was stirred for 60 minutes. Precipitated salts were eliminated by filtration, and the filtrate was concentrated under reduced pressure to give t-butyl acryloylcarbamate as crude crystals, which were recrystallized from chloroform to give colorless needles. M.P., 131°-132° C.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One

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